molecular formula C11H15BO2 B1314563 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane CAS No. 5123-13-7

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Cat. No. B1314563
CAS RN: 5123-13-7
M. Wt: 190.05 g/mol
InChI Key: FQMSNYZDFMWLGC-UHFFFAOYSA-N
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Description

“5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” is a chemical compound with the molecular formula C11H15BO2 . It is also known as Phenylboronic Acid Neopentyl Glycol Ester . The CAS number for this compound is 5123-13-7 .


Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” consists of 11 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The molecular weight of the compound is 190.05 g/mol .


Physical And Chemical Properties Analysis

“5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” has a predicted density of 1.00±0.1 g/cm3 . The melting point is between 62-66 °C (lit.) , and the boiling point is predicted to be 287.8±9.0 °C . The flash point is 127.834°C , and the vapor pressure is 0.004mmHg at 25°C . The refractive index is 1.493 .

Scientific Research Applications

Hydrolytic Stability and Structural Features

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane exhibits notable hydrolytic stability, a property underscored by studies such as the X-ray crystal structure determination of a closely related compound, 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane. This investigation reveals a nearly planar heterocyclic ring, indicating that delocalization of the formal positive charge is confined within this structure, which may contribute to its stability (Emsley et al., 1989).

Fragmentation Patterns

The compound's utility in mass spectrometry is highlighted through the study of its chemical ionization-induced fragmentations. This research provides insights into the mechanisms of fragmentation, indicating specific pathways for the generation of characteristic fragments, which are crucial for the analytical applications of this compound (Hancock & Weigel, 1979).

Reactivity and Transformation Mechanisms

The reactivity of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is explored through its reaction with acetonitrile, yielding products that elucidate the transformation mechanisms of this compound. Such studies are vital for understanding its behavior in various chemical environments, paving the way for its application in synthetic chemistry (Kuznetsov et al., 1996).

Stereochemistry and Conformational Analysis

Research into the stereochemistry of heterocycles, including 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, provides detailed insights into their conformational properties. Such studies are crucial for the development of chiral compounds and the exploration of their potential applications in materials science and pharmaceuticals (Kuznetsov et al., 1978).

Applications in Catalysis and Polymer Chemistry

The compound's role in catalysis and polymer chemistry is illustrated through its involvement in cross-coupling reactions. Such reactions are foundational in the synthesis of complex organic molecules, highlighting the compound's significance in advancing synthetic methodologies (Chaumeil et al., 2000).

Safety And Hazards

When handling “5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane”, it is recommended to avoid inhalation and contact with skin and eyes . Protective equipment such as respiratory system protection and protective gloves and eyewear should be worn . The compound should be stored in a dry, cool, and well-ventilated place, and it should be kept away from oxidizing agents .

properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSNYZDFMWLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472654
Record name 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

CAS RN

5123-13-7
Record name 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
K Kawamoto, T Kochi, M Sato, E Mizushima… - Tetrahedron letters, 2011 - Elsevier
We report here ruthenium-catalyzed arylation of fluorinated aromatic ketones via ortho-selective carbon–fluorine bond cleavage. In the presence of trimethylvinylsilane and cesium …
Number of citations: 34 www.sciencedirect.com
K Kikushima, H Sakaguchi, H Saijo, M Ohashi… - Chemistry …, 2015 - journal.csj.jp
We developed the copper-mediated synthesis of trifluorostyrene derivatives. β-Fluorine elimination of a 2-aryl-1,1,2,2-tetrafluoroethylcopper complex, generated in situ from arylboronate…
Number of citations: 43 www.journal.csj.jp
M Ohashi, H Saijo, M Shibata… - European Journal of …, 2013 - Wiley Online Library
A new strategy for C–C bond formation with organoboronates through C–F activation of fluorinated alkenes and arenes was developed. In this Pd‐catalyzed Suzuki–Miyaura‐type cross…
F Kakiuchi, Y Matsuura, S Kan… - Journal of the American …, 2005 - ACS Publications
When the reaction of aromatic ketones with arylboronates (arylboronic acid esters) using RuH 2 (CO)(PPh 3 ) 3 (3) as a catalyst was conducted in toluene, the corresponding arylation …
Number of citations: 299 pubs.acs.org
Z Li, Q Wang, J Zhu - Angewandte Chemie International Edition, 2018 - Wiley Online Library
Copper‐Catalyzed Arylation of Remote C(sp3)−H Bonds in Carboxamides and Sulfonamides - Li - 2018 - Angewandte Chemie International Edition - Wiley Online Library Skip to Article …
Number of citations: 153 onlinelibrary.wiley.com
K Ukai, M Aoki, J Takaya… - Journal of the American …, 2006 - ACS Publications
When the esters of arylboronic acids with 2,2-dimethylpropan-1,3-diol were treated with a catalytic amount of [Rh(OH)(cod)] 2 in the presence of 1,3-bis(diphenylphosphino)propane …
Number of citations: 335 pubs.acs.org
F Kakiuchi, M Usui, S Ueno, N Chatani… - Journal of the American …, 2004 - ACS Publications
The ruthenium-catalyzed reaction of aryl ethers having a carbonyl group at the ortho position to the ether group with organoboronates (R−B(OCH 2 CMe 2 CH 2 O), R = aryl, alkenyl, …
Number of citations: 256 pubs.acs.org
S Ueno, N Chatani, F Kakiuchi - Journal of the American Chemical …, 2007 - ACS Publications
The RuH 2 (CO)(PPh 3 ) 3 -catalyzed reaction of 2-amino-6-methylacetophenone with phenylboronic acid 2,2-dimethyl-1,3-propanediol ester in refluxing toluene gave the …
Number of citations: 192 pubs.acs.org
M Nambo, Y Segawa, A Wakamiya… - Chemistry–An Asian …, 2011 - Wiley Online Library
A Rh‐catalyzed reaction of C 60 and C 70 with organoboron compounds is described. This new catalytic method enables introduction of various organic groups onto C 60 and C 70 . [Rh…
Number of citations: 36 onlinelibrary.wiley.com
BM Rosen, C Huang, V Percec - Organic Letters, 2008 - ACS Publications
A procedure for NiCl 2 (dppp)-catalyzed pinacolborylation and neopentylglycolborylation that utilizes in situ prepared inexpensive pinacolborane and neopentylglycolborane is reported…
Number of citations: 132 pubs.acs.org

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